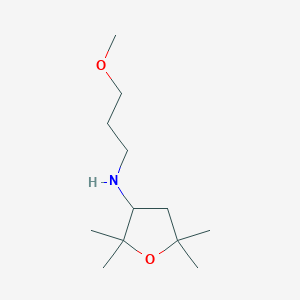

N-(3-Methoxypropyl)-2,2,5,5-tetramethyloxolan-3-amine

Description

N-(3-Methoxypropyl)-2,2,5,5-tetramethyloxolan-3-amine is a substituted oxolane (tetrahydrofuran derivative) featuring a 3-methoxypropylamine group attached to the oxygen-containing ring. Key structural characteristics include:

- Amine substituent: A 3-methoxypropyl group (-CH2CH2CH2OCH3) attached to the nitrogen atom, introducing polarity and hydrogen-bonding capability.

Properties

Molecular Formula |

C12H25NO2 |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-2,2,5,5-tetramethyloxolan-3-amine |

InChI |

InChI=1S/C12H25NO2/c1-11(2)9-10(12(3,4)15-11)13-7-6-8-14-5/h10,13H,6-9H2,1-5H3 |

InChI Key |

KSBAOMJDJBBYNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(O1)(C)C)NCCCOC)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach via Tetralone Derivatives

Method Overview:

This method involves reductive amination of 5-methoxy-2-tetralone with N-propylamine, followed by ring transformation to incorporate the oxolane structure.

- The reductive amination yields a mixture of stereoisomers, which can be separated via chiral chromatography.

- The process benefits from mild conditions, reducing side reactions and improving purity.

Direct Synthesis via Nucleophilic Substitution on Oxolane Derivatives

Method Overview:

This pathway involves nucleophilic substitution of a suitably activated oxolane precursor with a 3-methoxypropyl amine or its derivatives.

- This method allows for regioselective substitution, yielding the target compound with high purity.

- The process can be optimized by controlling temperature and solvent polarity.

Ring-Closing and Functional Group Transformation

Method Overview:

A multi-step synthesis involving initial formation of a 2,2,5,5-tetramethyl-oxolane core, followed by functionalization with a 3-methoxypropylamine group.

- This route offers high stereoselectivity and is adaptable for scale-up.

- The key challenge is controlling regioselectivity during alkylation.

Environmental and Process Optimization

Research indicates that employing milder reagents and greener solvents (e.g., ethanol, ethyl acetate) can improve safety and reduce environmental impact. Catalytic methods, such as using palladium catalysts for ring hydrogenation, have been successfully applied, achieving yields exceeding 95%.

| Technique | Conditions | Benefits | References |

|---|---|---|---|

| Catalytic hydrogenation | Pd/C, H₂, 100°C | High yield, clean product | |

| Use of organic solvents | Ethanol, DMSO | Safer, environmentally friendly | , |

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-2,2,5,5-tetramethyloxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Methoxypropyl)-2,2,5,5-tetramethyloxolan-3-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine

Key Differences :

- Substituent branching : The methoxypropyl group here is branched (1-methoxypropan-2-yl: -CH(CH3)CH2OCH3) versus the linear 3-methoxypropyl group in the target compound.

- Impact : Branching may alter solubility, boiling point, and reactivity. For example, branched chains typically lower melting points compared to linear analogs .

Methoprotryne (N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

Key Differences :

- Core structure : Methoprotryne contains a triazine ring, whereas the target compound has an oxolane ring.

- Functional groups: Methoprotryne includes methylthio and isopropylamino groups, making it a herbicide. The target compound lacks these groups, suggesting divergent applications .

| Property | Target Compound | Methoprotryne |

|---|---|---|

| Core Ring | Oxolane | 1,3,5-Triazine |

| Application | Synthetic intermediate (inferred) | Herbicide |

| Molecular Weight | Not available | ~283.4 g/mol (estimated) |

3-MeOMA (1-(3-Methoxyphenyl)propan-2-ylamine)

Key Differences :

- Aromaticity: 3-MeOMA has a methoxyphenyl group, imparting aromaticity and psychoactive properties, while the target compound is non-aromatic.

- Bioactivity : 3-MeOMA is a methamphetamine derivative with stimulant effects, whereas the target compound’s steric bulk likely limits bioavailability .

| Property | Target Compound | 3-MeOMA |

|---|---|---|

| Aromatic Structure | No | Yes (3-methoxyphenyl) |

| Bioactivity | Not reported | Psychoactive (stimulant) |

| Purity | Not available | 99.9% (HCl salt) |

N-(3-Methoxypropyl) Pyridinyl and Thienyl Derivatives ()

Examples :

- sc-481423 : Contains a pyridinyl boronate ester, enabling cross-coupling reactions.

- sc-329650 : Features a thienyl group, introducing aromatic heterocyclic reactivity.

Key Differences :

- Reactivity : The target compound’s oxolane ring may undergo ring-opening reactions, while boronate esters (sc-481423) participate in Suzuki-Miyaura couplings.

Biological Activity

N-(3-Methoxypropyl)-2,2,5,5-tetramethyloxolan-3-amine is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields such as medicine and industry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₅NO₂ |

| Molecular Weight | 215.33 g/mol |

| IUPAC Name | This compound |

| InChI Key | KSBAOMJDJBBYNP-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves:

- Protection of Amines : Using benzophenone to protect primary amines.

- Reaction with 3-Methoxy-bromopropane : Conducted under acidic conditions to yield the desired product.

This synthetic route can be optimized for higher yields in industrial settings by employing continuous flow reactors.

This compound interacts with specific molecular targets and pathways within biological systems. Preliminary studies suggest it may function as a ligand for various receptors or enzymes, modulating their activity and leading to significant biological effects.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities including:

- Antitumor Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of tetrahydroquinoline have demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapy drug .

- Antimicrobial Properties : Compounds structurally related to this compound have been evaluated for their antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Case Studies

-

Antitumor Activity Assessment :

A study involving novel tetrahydroquinoline derivatives reported significant antitumor effects with IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines. This suggests that this compound could be a candidate for further investigation in cancer therapy . -

Antimicrobial Efficacy :

Research on methanol extracts from plants has shown that similar compounds can inhibit the growth of antibiotic-resistant bacteria like MRSA. The need for alternative antimicrobial agents is critical given the rise in resistance to conventional antibiotics .

Applications

This compound has several applications across different fields:

- Medicinal Chemistry : As a potential lead compound in drug development for treating cancer and bacterial infections.

- Industrial Uses : Utilized in the synthesis of polymers and other industrial chemicals due to its unique structural features.

Q & A

Q. What are the optimal synthetic routes for N-(3-Methoxypropyl)-2,2,5,5-tetramethyloxolan-3-amine, and how are yields optimized?

The compound can be synthesized via copper-catalyzed carbonylative multi-component borylamidation of alkenes. For example, trans-β-methylstyrene reacts with 3-methoxypropan-1-amine in the presence of CO and a boron source under controlled conditions. Key parameters include stoichiometric ratios (e.g., 2.5 equivalents of amine), solvent selection (e.g., DMF), and purification via flash chromatography (n-pentane/ethyl acetate = 1:1, Rf = 0.2), yielding ~53% . Alternative routes may involve reductive amination of oxolane derivatives with methoxypropylamine, requiring precise temperature control to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical validation typically employs:

Q. What solvent systems are compatible with this compound in downstream reactions?

The compound exhibits good solubility in polar aprotic solvents (e.g., DMF, DCM) due to its methoxy and amine groups. Non-polar solvents (e.g., n-pentane) are suitable for extraction and chromatographic purification. Stability studies recommend avoiding strong acids/bases to prevent oxolane ring opening or demethylation .

Advanced Research Questions

Q. How does the methoxypropyl moiety influence the compound’s reactivity in cross-coupling or borylation reactions?

The methoxy group enhances electron density at the amine, facilitating nucleophilic substitution or coordination with transition metals (e.g., Cu in borylamidation). However, steric hindrance from the tetramethyloxolane ring may limit accessibility to reactive sites. Mechanistic studies using DFT calculations or isotopic labeling (e.g., O in methoxy) are recommended to elucidate electronic and steric effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in pharmacological studies (e.g., enzyme inhibition vs. activation) may arise from:

- Varied assay conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration).

- Target specificity : Off-target interactions with structurally similar receptors (e.g., GPCRs vs. kinases). Resolving these requires orthogonal assays (e.g., SPR for binding affinity, cellular functional assays) and structural analogs to map structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations using crystal structures of target proteins (e.g., enzymes with boronate-binding pockets) can predict binding modes. Focus on hydrogen bonding between the oxolane oxygen and catalytic residues, and hydrophobic interactions with tetramethyl groups. Validate predictions with mutagenesis studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

The tetramethyloxolane ring introduces stereochemical complexity. Asymmetric synthesis routes (e.g., chiral catalysts) or chiral stationary-phase HPLC may be required to isolate enantiomers. Process optimization should address racemization risks under thermal or acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.